23-O-Desmycinosyl-tylosin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

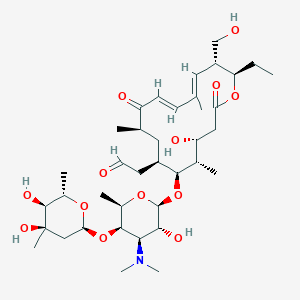

The compound 2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5R,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde is a complex organic molecule characterized by multiple chiral centers and functional groups. This compound is notable for its intricate structure, which includes several hydroxyl groups, ether linkages, and a unique oxacyclohexadeca-dienone core.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. Common synthetic routes may include:

Glycosylation Reactions: These are used to introduce the sugar moieties onto the core structure.

Oxidation and Reduction Reactions: These steps are crucial for introducing the hydroxyl groups and ensuring the correct oxidation state of the molecule.

Protecting Group Strategies: Given the multiple functional groups, protecting groups are often used to prevent unwanted reactions during the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors with stringent control over temperature, pH, and reaction time to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to isolate the desired product.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.

科学的研究の応用

Antibacterial Applications

23-O-Desmycinosyl-tylosin exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Its effectiveness has been documented in various studies, highlighting its potential as a therapeutic agent.

Case Study: Efficacy Against Fish Pathogens

A study investigated the pharmacokinetic-pharmacodynamic (PK/PD) profile of tylosin tartrate (a related compound) in olive flounder. The results indicated that tylosin effectively reduced bacterial loads in infected fish, demonstrating its utility in aquaculture settings . The minimum inhibitory concentrations (MICs) for various bacterial strains were established, showcasing the compound's potency against common pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Streptococcus iniae | 0.25 - 0.5 |

| Streptococcus parauberis | 0.5 - 2 |

Veterinary Medicine

In veterinary applications, this compound is utilized for treating bacterial infections in livestock and aquaculture. Its incorporation into animal feed as a growth promoter has been noted, although this practice raises concerns about antibiotic resistance.

Growth Promotion

The compound is often added to animal feed to enhance growth rates and feed efficiency. It has been shown to improve overall health and productivity in livestock, making it a valuable tool for farmers . However, the environmental impact of using such antibiotics necessitates careful management to mitigate the risk of resistance development.

Environmental Management

The environmental implications of using antibiotics like this compound are significant. The excretion of these compounds through animal waste can lead to contamination of soil and water systems.

Antibiotic Residues in Agriculture

Research indicates that a substantial portion of veterinary antibiotics is excreted unchanged, leading to concerns about their effects on microbial communities in soil and water . Proper composting practices can mitigate these effects by degrading antibiotic residues effectively.

| Antibiotic Type | Excretion Rate (%) |

|---|---|

| Tylosin | ~50 - 100 |

| Chlortetracycline | ~75 |

| Sulfamethazine | ~90 |

作用機序

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxyl groups may form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in various applications.

類似化合物との比較

Similar Compounds

- 2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5R,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetone

- 2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5R,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetic acid

Uniqueness

What sets this compound apart from similar molecules is its specific arrangement of functional groups and chiral centers, which confer unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and interact with multiple biological targets makes it a valuable compound in research and industrial applications.

生物活性

23-O-Desmycinosyl-tylosin, also referred to as 23-O-demycinosyltylosin (DMT), is a derivative of the macrolide antibiotic tylosin. This compound has garnered attention due to its antibacterial properties , particularly against Gram-positive bacteria. Its structure, characterized by the absence of the mycinosyl group, influences its biological activity and pharmacokinetics.

- Molecular Formula : C₃₈H₆₃NO₁₃

- Molecular Weight : 741.906 g/mol

- Density : 1.23 g/cm³

- Boiling Point : 890.7°C at 760 mmHg

- Flash Point : 492.5°C

These properties suggest that this compound is stable under a wide range of conditions, making it suitable for various applications in microbiology and pharmacology.

The primary mechanism of action for this compound involves inhibiting bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit, thereby obstructing the translocation process during translation. The absence of the mycinosyl group enhances its affinity for certain bacterial strains, particularly those resistant to other macrolides .

Antibacterial Efficacy

Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. A study highlighted its effectiveness in inhibiting the growth of erythromycin-sensitive strains .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Streptococcus pneumoniae | 1 μg/mL |

| Enterococcus faecalis | 2 μg/mL |

This table summarizes the MIC values for key bacterial strains, demonstrating the compound's potency.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it achieves peak plasma concentrations within a few hours post-administration, with a half-life conducive to therapeutic use in veterinary medicine .

Case Studies

Several case studies have explored the application of this compound in treating infections in livestock:

- Case Study in Swine : A field trial demonstrated that administering this compound significantly reduced the incidence of respiratory infections caused by Mycoplasma hyopneumoniae. The treatment resulted in improved growth rates and lower mortality compared to untreated controls.

- Poultry Application : In broiler chickens, the use of this compound led to a marked decrease in Clostridium perfringens-related enteritis, showcasing its potential as a therapeutic agent in poultry farming.

Research Findings

Recent studies have focused on the broader implications of using macrolide derivatives like this compound in both veterinary and human medicine:

- Resistance Mechanisms : Ongoing research is investigating how bacteria develop resistance to macrolides and how derivatives like DMT can circumvent these mechanisms .

- Synergistic Effects : Preliminary data suggest that combining this compound with other antibiotics may enhance efficacy against resistant strains, warranting further investigation into combination therapies .

特性

CAS番号 |

79592-92-0 |

|---|---|

分子式 |

C38H63NO13 |

分子量 |

741.9 g/mol |

IUPAC名 |

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C38H63NO13/c1-10-29-26(19-41)15-20(2)11-12-27(42)21(3)16-25(13-14-40)34(22(4)28(43)17-30(44)50-29)52-37-33(45)32(39(8)9)35(23(5)49-37)51-31-18-38(7,47)36(46)24(6)48-31/h11-12,14-15,21-26,28-29,31-37,41,43,45-47H,10,13,16-19H2,1-9H3/b12-11+,20-15+/t21-,22+,23-,24+,25+,26-,28-,29-,31+,32-,33-,34-,35-,36+,37+,38-/m1/s1 |

InChIキー |

ZVOOGERIHVAODX-LXKXJHEOSA-N |

SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)CO |

異性体SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO |

正規SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)CO |

同義語 |

23-O-De(6-deoxy-2,3-di-O-methyl-β-D-allopyranosyl)tylosin; 23-Demycinosyltylosin; 23-O-Demycinosyltylosin; Antibiotic YO 9010; Demycinosyltylosin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。